![molecular formula C11H10O4 B2473478 Methyl 2-(6-hydroxybenzofuran-3-yl)acetate CAS No. 726174-52-3](/img/structure/B2473478.png)
Methyl 2-(6-hydroxybenzofuran-3-yl)acetate
Overview
Description
“Methyl 2-(6-hydroxybenzofuran-3-yl)acetate” is a chemical compound with the molecular formula C11H10O4 . It has a molecular weight of 206.2 and is typically stored at 2-8°C . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “Methyl 2-(6-hydroxybenzofuran-3-yl)acetate” is 1S/C11H10O4/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5-6,12H,4H2,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl 2-(6-hydroxybenzofuran-3-yl)acetate” is a liquid at room temperature . It has a molecular weight of 206.2 . The compound should be stored at 2-8°C . The boiling point is predicted to be 213.3±9.0 °C at a pressure of 760 Torr .Scientific Research Applications
Acylation and Synthesis of Derivatives
- Methyl 2-(6-hydroxybenzofuran-3-yl)acetate and related compounds are used in the synthesis of various chemical derivatives. For instance, the acylation of dimethyl-hydroxybenzofuran with different acids results in a mixture of acyl compounds, highlighting the molecule's role in the formation of diverse chemical structures (Kawase, Nanbu, & Miyoshi, 1968).
Optimization in Chemical Synthesis
- The compound also plays a role in optimizing chemical synthesis processes. An example is the improved synthesis of 6-hydroxybenzofuran, where methyl 2-(6-hydroxybenzofuran-3-yl)acetate derivatives could be involved in streamlining the process, making it more cost-effective and environmentally friendly (Song et al., 2016).
Photoinitiators and Chemical Reactions
- Methyl 2-(6-hydroxybenzofuran-3-yl)acetate derivatives are used in the synthesis of photoinitiators, substances that initiate chemical reactions upon exposure to light. These are important in various industrial applications like 3D printing and coatings (Zhao, Qian, Gong, & Chen, 2011).
Benzofuran Ring Formation
- The compound is instrumental in the synthesis of benzofuran derivatives. This includes the conversion of hydroxyaryl alkyl compounds into benzofuran derivatives, which are significant in pharmaceutical and material science research (Gutnov et al., 1999).
Anti-Tobacco Mosaic Virus Activity
- Derivatives of methyl 2-(6-hydroxybenzofuran-3-yl)acetate have been studied for their anti-tobacco mosaic virus activities, which is crucial for protecting crops and ensuring agricultural productivity (Kong et al., 2015).
Antimicrobial Agents
- The compound also finds application in the synthesis of antimicrobial agents. Its derivatives have been tested for antibacterial and antifungal activities, demonstrating its potential in addressing microbial resistance issues (Reddy et al., 2005).
Germination Inhibition
- Methyl 2-(6-hydroxybenzofuran-3-yl)acetate derivatives are used in studies related to germination inhibition. This has applications in agriculture, particularly in understanding and managing weed growth (Oh et al., 2002).
Potential Anticancer Agents
- Derivatives of this compound are being investigated for their potential as anticancer agents. This includes studies on their ability to inhibit tubulin polymerization, which is a key target in cancer treatment (Pieters et al., 1999).
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P280, P301+P312, and P302+P352 , which advise wearing protective gloves/protective clothing/eye protection/face protection, calling a POISON CENTER or doctor if you feel unwell, and washing with plenty of water if it comes into contact with skin .
properties
IUPAC Name |
methyl 2-(6-hydroxy-1-benzofuran-3-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5-6,12H,4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYPZFFZTRQJSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=COC2=C1C=CC(=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(6-hydroxybenzofuran-3-yl)acetate |
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